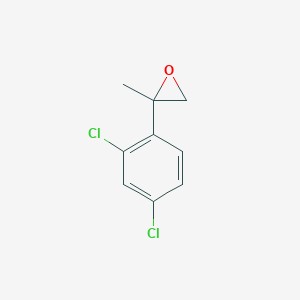

2-(2,4-Dichlorophenyl)-2-methyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIUFOJBKPQZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133145-48-9 | |

| Record name | 2-(2,4-dichlorophenyl)-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,4 Dichlorophenyl 2 Methyloxirane

Classical Epoxidation Routes to 2-(2,4-Dichlorophenyl)-2-methyloxirane

Classical methods provide foundational and often high-yielding pathways to the target epoxide from readily available precursors. These routes typically generate a racemic mixture of the final product.

A well-established two-step method for forming epoxides involves the initial formation of a halohydrin from an alkene, followed by an intramolecular cyclization. For the synthesis of 2-(2,4-dichlorophenyl)-2-methyloxirane, the precursor is 2,4-dichloro-α-methylstyrene.

The reaction proceeds via two key steps:

Halohydrin Formation : The alkene (2,4-dichloro-α-methylstyrene) is treated with a halogen, such as bromine (Br₂) or chlorine (Cl₂), in the presence of water. The reaction is initiated by the electrophilic addition of the halogen to the double bond, forming a cyclic halonium ion intermediate. Water then acts as a nucleophile, attacking the more substituted carbon of the intermediate in a Markovnikov-type regioselectivity. youtube.com This regioselectivity occurs because the more substituted carbon can better stabilize the partial positive charge that develops during the ring-opening of the halonium ion.

Cyclization : The resulting halohydrin is then treated with a base, such as sodium hydroxide (B78521) (NaOH). The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, attacking the adjacent carbon bearing the halogen and displacing it to form the three-membered oxirane ring. youtube.com For this intramolecular Williamson ether synthesis to occur, the hydroxyl group and the halogen must be in an anti-periplanar conformation. youtube.com

This approach is a reliable method for epoxide synthesis, though it involves two separate synthetic operations.

Direct epoxidation of the olefinic precursor, 2,4-dichloro-α-methylstyrene, using a peroxy acid (peracid) is one of the most common and direct methods for synthesizing epoxides. This reaction is known as the Prilezhaev reaction.

Commonly used peracids include meta-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism is concerted, where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and the corresponding carboxylic acid as a byproduct. The reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product, although this is not a factor for the trisubstituted, achiral starting material in this case.

Other oxidizing systems can also be employed, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO) or manganese salts. organic-chemistry.org These systems are often considered "greener" alternatives to traditional peracids. For example, the epoxidation of various alkenes has been successfully achieved using hydrogen peroxide with a manganese sulfate/bicarbonate catalytic system. organic-chemistry.org

Nucleophilic epoxidation provides an alternative route that begins with a carbonyl compound rather than an alkene. For the synthesis of 2-(2,4-dichlorophenyl)-2-methyloxirane, the starting material is 2',4'-dichloroacetophenone.

A prominent example of this strategy is the Corey-Chaykovsky reaction. mdpi.com This reaction involves treating the ketone with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting intermediate then undergoes an intramolecular displacement of the dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) group to form the epoxide ring. This method is particularly effective for synthesizing epoxides from ketones. mdpi.com

Another related method is the Darzens condensation, which involves the reaction of the ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester), which could then be further manipulated to yield the target compound.

Stereoselective and Asymmetric Synthesis of 2-(2,4-Dichlorophenyl)-2-methyloxirane

Creating a specific enantiomer of a chiral molecule is crucial in fields like pharmaceuticals. Asymmetric synthesis methods are employed to produce chiral epoxides with high enantiomeric purity.

Asymmetric epoxidation of the prochiral alkene, 2,4-dichloro-α-methylstyrene, can be achieved using chiral catalysts that facilitate the enantioselective transfer of an oxygen atom. The Jacobsen-Katsuki epoxidation is a powerful method for the asymmetric epoxidation of unfunctionalized olefins using chiral manganese-salen complexes as catalysts. liv.ac.uk

Research has shown that immobilizing these chiral Mn(salen) complexes onto solid supports can significantly enhance their performance. In studies on α-methylstyrene, a close structural analog to the precursor of the target molecule, heterogeneous (immobilized) Mn(salen) catalysts demonstrated much higher enantioselectivity compared to their homogeneous counterparts. liv.ac.uk For instance, one study reported an increase in enantiomeric excess (ee) from 53.3% with a homogeneous catalyst to over 72% when the catalyst was immobilized on a silica (B1680970) support. liv.ac.uk The support material and the method of immobilization (tethering) can influence both the activity and the enantioselectivity of the catalyst. liv.ac.uknih.gov

The choice of oxidant is also critical, with common options including sodium hypochlorite (B82951) (NaClO) and m-CPBA. nih.govresearchgate.net These catalytic systems provide a direct route to enantioenriched epoxides from their corresponding olefins.

| Catalyst Type | Support | Enantiomeric Excess (ee %) |

|---|---|---|

| Homogeneous | None | 53.3% |

| Heterogeneous | SBA (Mesoporous Silica) | 72.1% |

| Heterogeneous | SiO₂ (Silica) | 73.9% |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed. wikipedia.org While less direct than catalytic asymmetric epoxidation, this strategy can provide high levels of stereocontrol.

A hypothetical route to an enantiomer of 2-(2,4-dichlorophenyl)-2-methyloxirane using a chiral auxiliary could start with 2',4'-dichloroacetophenone.

Attachment of Auxiliary : The ketone could be converted to an enolate and reacted with a chiral auxiliary, such as a derivative of pseudoephedrine to form a chiral amide, or an Evans oxazolidinone to form a chiral imide derivative. wikipedia.orgresearchgate.net

Diastereoselective Alkylation : The resulting adduct can then undergo diastereoselective methylation. The steric bulk and defined conformation of the chiral auxiliary directs the incoming methyl group to one face of the enolate, leading to the formation of one diastereomer in preference to the other.

Cleavage and Conversion : The chiral auxiliary is then cleaved under mild conditions to yield an enantiomerically enriched ketone. This chiral ketone can subsequently be converted to the target epoxide, for instance, via reduction to the corresponding alcohol followed by conversion to a leaving group and intramolecular cyclization, or through a Wittig reaction followed by a stereospecific epoxidation.

This multi-step approach leverages the well-established power of chiral auxiliaries to control stereochemistry in reactions like alkylations and aldol (B89426) additions. researchgate.net

Enantiomeric Resolution Techniques for 2-(2,4-Dichlorophenyl)-2-methyloxirane

The separation of enantiomers of chiral compounds like 2-(2,4-Dichlorophenyl)-2-methyloxirane is critical for producing stereochemically pure active pharmaceutical ingredients. Both enzymatic kinetic resolution and chiral chromatography are prominent techniques employed for this purpose.

Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are frequently used enzymes in EKR due to their stability, availability, and broad substrate tolerance. researchgate.net In the context of resolving chiral epoxides or their precursor alcohols, lipases can catalyze hydrolysis or transesterification reactions. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have demonstrated high enantioselectivity in resolving various chiral alcohols and esters. nih.gov The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better separation. Immobilized enzymes are often preferred as they can be easily recovered and reused, enhancing the sustainability of the process. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for resolving a wide range of racemic compounds, including epoxides. mdpi.com The choice of mobile phase and specific chiral column is crucial for achieving optimal separation. mdpi.com

Green Chemistry Approaches in the Synthesis of 2-(2,4-Dichlorophenyl)-2-methyloxirane

Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of 2-(2,4-Dichlorophenyl)-2-methyloxirane, these principles can be applied through several strategies.

Biocatalysis: The use of enzymes or whole-cell biocatalysts aligns with green chemistry by enabling reactions to occur under mild conditions (ambient temperature and pressure, neutral pH) and often with high selectivity, which reduces the need for protecting groups and minimizes side products. rjeid.com For instance, the asymmetric reduction of a precursor ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to its corresponding chiral alcohol can be achieved with high yield and enantiomeric excess using ketoreductases or whole-cell systems like Acinetobacter sp. researchgate.net This biocatalytic step can be a green alternative to traditional chemical reductants.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives such as water, supercritical fluids (like scCO₂), or bio-based solvents. mdpi.com For epoxidation reactions, the use of hydrogen peroxide as an oxidant is considered a green approach as its only byproduct is water. acs.org Phase-transfer catalysis can be employed to facilitate reactions between reactants in different phases, potentially reducing the need for large quantities of organic solvents. acs.org

Energy Efficiency: Alternative energy sources like microwave irradiation can significantly reduce reaction times from hours to minutes, leading to energy savings. mdpi.com Microwave-assisted synthesis has been shown to be an efficient method for various organic transformations.

Comparison of Synthetic Efficiency and Yields Across Different Methodologies

The synthesis of 2-(2,4-Dichlorophenyl)-2-methyloxirane can be approached through various routes, each with different efficiencies and yields. A common method is the epoxidation of the corresponding alkene, 2-(2,4-dichlorophenyl)propene. Another major route involves the reaction of a ketone precursor with a sulfonium (B1226848) ylide (Corey-Chaykovsky reaction).

Epoxidation of Alkenes: This method involves the direct oxidation of the C=C double bond of 2-(2,4-dichlorophenyl)propene.

Catalytic Epoxidation: Various catalytic systems can be employed, often using oxidants like hydrogen peroxide or organic hydroperoxides. mdpi.com The choice of catalyst is crucial for both yield and selectivity. For example, ruthenium porphyrin complexes have been shown to be highly efficient catalysts for alkene epoxidation, achieving high turnovers and yields. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. mdpi.com

Corey-Chaykovsky Reaction: This reaction involves treating a ketone, such as 1-(2,4-dichlorophenyl)ethanone, with a sulfur ylide, typically generated from a sulfonium salt like trimethylsulfonium (B1222738) iodide and a base.

Traditional Methods: While effective, this method can use expensive and potentially toxic reagents like trimethylsulfonium iodide. google.com Yields can be very high, with some procedures reporting near-quantitative conversion. prepchem.com

Modified/Greener Approaches: Variations of this synthesis aim to use less hazardous reagents or milder conditions. For example, a patented method describes a synthesis that avoids neurotoxic reagents and is more suitable for industrial-scale production, achieving yields of around 84-89%. google.com

Below is a comparative table of different synthetic approaches.

| Synthetic Methodology | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Corey-Chaykovsky Reaction (Traditional) | 1-(2,4-dichlorophenyl)ethanone, Trimethylsulfonium iodide, Base (e.g., NaH, NaOMe) | >90% prepchem.com | High yield, well-established method. | Uses expensive and potentially toxic reagents. google.com |

| Corey-Chaykovsky Reaction (Industrial Modification) | 1-(2,4-dichlorophenyl)ethanone, Alternative sulfur ylide precursors | 84-89% google.com | More suitable for large-scale production, avoids some hazardous reagents. google.com | May have slightly lower yields than traditional lab-scale methods. |

| Catalytic Epoxidation of Alkene | 2-(2,4-dichlorophenyl)propene, Oxidant (e.g., H₂O₂), Catalyst (e.g., Ru-porphyrin) | ~84% nih.gov | Can be highly enantioselective with chiral catalysts, potentially greener with H₂O₂. acs.orgnih.gov | Requires synthesis of the starting alkene, catalyst cost and stability can be a factor. |

| Biocatalytic Asymmetric Epoxidation | Alkene, Enzyme (e.g., monooxygenase), Co-factors | Variable | High enantioselectivity, environmentally benign conditions. rjeid.com | Enzyme stability and activity can be challenging, may require specific reaction conditions. |

Chemical Reactivity and Transformation Pathways of 2 2,4 Dichlorophenyl 2 Methyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane in 2-(2,4-dichlorophenyl)-2-methyloxirane is the driving force for its reactivity. Cleavage of the epoxide ring can be achieved under both basic (nucleophilic) and acidic conditions, leading to a variety of functionalized products. wikipedia.org

Nucleophilic Ring-Opening Reactions with Various Substrates

Under basic or neutral conditions, the ring-opening of 2-(2,4-dichlorophenyl)-2-methyloxirane proceeds via a classic S(_N)2 mechanism. Strong nucleophiles attack one of the electrophilic carbons of the epoxide, causing the carbon-oxygen bond to break and form an alkoxide intermediate, which is subsequently protonated during workup to yield the final product. chemistrysteps.com

Due to steric hindrance from the 2,4-dichlorophenyl and methyl groups, the nucleophilic attack preferentially occurs at the less substituted primary carbon (C-3). numberanalytics.comlibretexts.org This regioselectivity is a hallmark of S(_N)2 reactions on asymmetric epoxides. libretexts.org A wide array of nucleophiles can be employed for this transformation, each yielding a distinct class of compounds.

Common Nucleophilic Ring-Opening Reactions:

Hydrolysis: Using hydroxide (B78521) ions (e.g., NaOH) in water leads to the formation of a 1,2-diol. The attack occurs at the primary carbon.

Alcoholysis: Alkoxide nucleophiles (e.g., RO) attack the less hindered carbon to produce a β-hydroxy ether.

Reaction with Amines: Primary and secondary amines can open the epoxide ring to form β-amino alcohols, which are important intermediates in pharmaceutical synthesis. mdpi.com

Thiolysis: Thiolates (RS) are potent nucleophiles that react readily with the epoxide to yield β-hydroxy thioethers.

Reaction with Organometallics: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) attack the primary carbon to form a new carbon-carbon bond, resulting in a substituted alcohol after workup.

| Nucleophile (Reagent) | Reaction Conditions | Major Product Structure | Product Class |

|---|---|---|---|

| OH⁻ (aq. NaOH) | Aqueous solution, heat | 1-(2,4-Dichlorophenyl)-1-methyl-1,2-ethanediol | 1,2-Diol |

| RO⁻ (RONa in ROH) | Anhydrous alcohol | 1-Alkoxy-2-(2,4-dichlorophenyl)-2-propanol | β-Hydroxy Ether |

| RNH₂ | Heat, often neat or in a polar solvent | 1-(Alkylamino)-2-(2,4-dichlorophenyl)-2-propanol | β-Amino Alcohol |

| RS⁻ (RSNa in ROH) | Anhydrous alcohol | 1-(Alkylthio)-2-(2,4-dichlorophenyl)-2-propanol | β-Hydroxy Thioether |

| RMgX (in Ether/THF) | Anhydrous ether, followed by aqueous workup | 1-Alkyl-2-(2,4-dichlorophenyl)-2-propanol | Alcohol |

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst (either Brønsted or Lewis acid), the ring-opening mechanism changes significantly. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group). libretexts.orglibretexts.org This activation allows even weak nucleophiles, such as water or alcohols, to open the ring.

The subsequent nucleophilic attack occurs at the more substituted carbon (C-2). This regioselectivity is attributed to the fact that the transition state has significant S(_N)1 character. libretexts.org The positive charge that develops is better stabilized at the tertiary, benzylic carbon, which is flanked by the electron-donating methyl group and the potentially resonance-stabilizing dichlorophenyl ring. libretexts.orgkhanacademy.org The mechanism is best described as a hybrid between S(_N)1 and S(_N)2, where the C-O bond begins to break before the nucleophile fully attacks. libretexts.org

Common Acid-Catalyzed Ring-Opening Reactions:

Hydrolysis: In aqueous acid (e.g., H(_2)SO(_4)), water acts as the nucleophile, attacking the tertiary carbon to form a 1,2-diol.

Alcoholysis: When the reaction is carried out in an alcohol solvent with an acid catalyst, the alcohol serves as the nucleophile, yielding a β-alkoxy alcohol.

Reaction with Hydrogen Halides: Anhydrous hydrogen halides (HX) can also open the epoxide ring. The halide ion attacks the more substituted carbon to form a β-halohydrin. libretexts.org

| Nucleophile (Reagent) | Catalyst | Major Product Structure | Product Class |

|---|---|---|---|

| H₂O | H₂SO₄ (cat.) | 1-(2,4-Dichlorophenyl)-1-methyl-1,2-ethanediol | 1,2-Diol |

| ROH | H₂SO₄ (cat.) | 2-Alkoxy-1-(2,4-dichlorophenyl)-1-propanol | β-Alkoxy Alcohol |

| HX (e.g., HBr, HCl) | None (HX is the catalyst) | 2-Halo-1-(2,4-dichlorophenyl)-1-propanol | β-Halohydrin |

Regioselectivity and Stereoselectivity in Ring-Opening

The regioselectivity of the ring-opening of 2-(2,4-dichlorophenyl)-2-methyloxirane is a textbook example of the principles governing epoxide chemistry and is highly dependent on the reaction conditions. researchgate.net

Under Basic/Nucleophilic Conditions: The reaction is governed by steric effects. The nucleophile attacks the less sterically hindered primary carbon (C-3) in an S(_N)2 fashion. numberanalytics.comlibretexts.org

Under Acidic Conditions: The reaction is governed by electronic effects. The nucleophile attacks the more substituted tertiary carbon (C-2), which can better stabilize the partial positive charge of the S(_N)1-like transition state. chemistrysteps.comlibretexts.org

In terms of stereoselectivity, both acid- and base-catalyzed ring-opening reactions proceed with an inversion of configuration at the carbon atom that is attacked. This is because the nucleophile attacks from the side opposite to the carbon-oxygen bond (backside attack) in both S(_N)2 and S(_N)1-like mechanisms. This results in an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide. chemistrysteps.com

Electrophilic Reactions of 2-(2,4-Dichlorophenyl)-2-methyloxirane

While the primary reactivity of the molecule lies in the oxirane ring, the 2,4-dichlorophenyl group can potentially undergo electrophilic aromatic substitution (S(_E)Ar). wikipedia.org However, the reactivity of the aromatic ring is significantly influenced by the existing substituents.

The two chlorine atoms are deactivating, electron-withdrawing groups, which make the benzene (B151609) ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. quora.com Chlorine is an ortho, para-director. The oxiranylmethyl group attached to the ring is generally considered an activating, ortho, para-directing group.

The directing effects of the substituents are as follows:

C1-substituent (oxiranylmethyl): Directs to positions 2 and 6 (ortho) and 4 (para).

C2-chloro: Directs to positions 1, 3 (ortho), and 5 (para).

C4-chloro: Directs to positions 3, 5 (ortho), and 1 (para).

Considering the combined effects, the positions on the ring are strongly deactivated. The most likely, though still difficult, position for an incoming electrophile to attack would be position 5, which is ortho to one chlorine and meta to the other, and also meta to the oxiranylmethyl group. Classic electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and may result in low yields. masterorganicchemistry.comyoutube.com

Rearrangement Reactions and Isomerizations

Epoxides, particularly those that can form a stabilized carbocation upon ring-opening, can undergo rearrangement reactions in the presence of Lewis or Brønsted acids. core.ac.uk For 2-(2,4-dichlorophenyl)-2-methyloxirane, acid catalysis can promote the opening of the ring to form a tertiary carbocation at C-2.

This carbocation intermediate can then undergo a 1,2-hydride shift from the adjacent C-3 carbon. Subsequent tautomerization of the resulting enol would yield a ketone. This type of transformation is known as the Meinwald rearrangement. mdpi.comresearchgate.net

The likely product of such a rearrangement would be 1-(2,4-dichlorophenyl)propan-2-one. This reaction pathway competes with the nucleophilic attack by the solvent or other nucleophiles present in the reaction mixture.

Oxidative Transformations of 2-(2,4-Dichlorophenyl)-2-methyloxirane

The oxidation of epoxides is less common than their reductive or nucleophilic ring-opening but can be achieved using specific reagents. These transformations can involve either the cleavage of the C-C bond of the oxirane ring or oxidation without breaking this bond. thieme-connect.com

One possible transformation is the conversion of the epoxide to an α-hydroxy ketone. For terminal epoxides, this can be achieved with reagents like dimethyl sulfoxide (B87167) (DMSO) under certain conditions. However, for a disubstituted epoxide like 2-(2,4-dichlorophenyl)-2-methyloxirane, this transformation is less straightforward.

Another potential oxidative pathway involves the oxidative cleavage of the C-C bond of the epoxide ring. Strong oxidizing agents can break this bond to form carbonyl compounds. For instance, treatment with periodic acid (HIO(_4)) could potentially cleave the ring after initial hydrolysis to a diol, yielding a ketone and formaldehyde. thieme-connect.com More direct oxidative cleavage of the epoxide ring itself is also possible with certain catalytic systems. thieme-connect.com

Reductive Pathways for 2-(2,4-Dichlorophenyl)-2-methyloxirane

The chemical reactivity of epoxides is dominated by ring-opening reactions, which are driven by the relief of inherent ring strain. In the case of 2-(2,4-Dichlorophenyl)-2-methyloxirane, an unsymmetrical epoxide, reductive pathways involve the cleavage of a carbon-oxygen bond and the addition of a hydride, typically leading to the formation of an alcohol. The regioselectivity of this ring-opening is a critical aspect of its reactivity, governed by the nature of the reducing agent and the substitution pattern of the epoxide.

The reduction of epoxides to alcohols is a fundamental transformation in organic synthesis. This process is generally accomplished using hydride reagents, such as Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄). The reaction with these strong nucleophiles proceeds via a mechanism analogous to an Sₙ2 reaction. documentsdelivered.com The hydride ion (H⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. orgsyn.org

For an unsymmetrical epoxide like 2-(2,4-Dichlorophenyl)-2-methyloxirane, there are two potential sites for nucleophilic attack: the tertiary carbon atom (C2) bonded to the dichlorophenyl and methyl groups, and the primary carbon atom (C1) of the oxirane ring. Due to steric hindrance, the hydride nucleophile preferentially attacks the less substituted, more accessible carbon atom. documentsdelivered.com In this specific molecule, the attack occurs at the primary carbon.

The mechanism involves the backside attack of the hydride on the primary carbon, leading to the concerted opening of the epoxide ring. This cleavage results in the formation of an intermediate alkoxide at the more substituted tertiary carbon. A subsequent aqueous or acidic workup protonates the alkoxide to yield the final alcohol product. Consequently, the reductive ring-opening of 2-(2,4-Dichlorophenyl)-2-methyloxirane is predicted to regioselectively produce 1-(2,4-Dichlorophenyl)propan-2-ol.

While both LiAlH₄ and NaBH₄ can be used for epoxide reduction, LiAlH₄ is a significantly more powerful reducing agent and is more commonly employed for opening epoxides. NaBH₄ is generally less reactive towards epoxides and often requires higher temperatures or the presence of additives to proceed efficiently. researchgate.netkhanacademy.org

The expected outcomes of these reductive pathways are summarized in the table below.

Interactive Data Table: Predicted Reductive Transformations of 2-(2,4-Dichlorophenyl)-2-methyloxirane

| Reducing Agent | Typical Conditions | Site of Attack | Mechanism | Expected Major Product |

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF | Primary Carbon (C1) | Sₙ2 | 1-(2,4-Dichlorophenyl)propan-2-ol |

| 2. H₂O or H₃O⁺ workup | ||||

| Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol, reflux | Primary Carbon (C1) | Sₙ2 | 1-(2,4-Dichlorophenyl)propan-2-ol |

Stereochemical Investigations of 2 2,4 Dichlorophenyl 2 Methyloxirane

Chirality and Stereogenicity of the Oxirane Ring

The chirality of 2-(2,4-Dichlorophenyl)-2-methyloxirane originates from the specific substitution pattern on its three-membered oxirane ring. An oxirane, or epoxide, is a heterocyclic ether containing a saturated ring made of one oxygen atom and two carbon atoms. The stereogenicity in this particular molecule is centered at the C2 carbon of the oxirane ring.

This carbon atom is a stereocenter because it is bonded to four different substituent groups:

A 2,4-dichlorophenyl group

A methyl group

The oxygen atom of the oxirane ring

The C3 carbon atom (CH₂) of the oxirane ring

This arrangement results in a molecule that is non-superimposable on its mirror image. Consequently, 2-(2,4-Dichlorophenyl)-2-methyloxirane exists as a pair of enantiomers, designated as (R)-2-(2,4-Dichlorophenyl)-2-methyloxirane and (S)-2-(2,4-Dichlorophenyl)-2-methyloxirane. These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. The inherent ring strain of the epoxide ring makes it a valuable precursor in synthesis, susceptible to nucleophilic attack, where the stereochemistry of this center plays a critical role in the reaction outcome. researchgate.net

Absolute Configuration Determination of Enantiomers of 2-(2,4-Dichlorophenyl)-2-methyloxirane

Determining the absolute configuration—the precise spatial arrangement of the atoms—of each enantiomer is a critical step in stereochemical analysis. While specific studies on 2-(2,4-Dichlorophenyl)-2-methyloxirane are not broadly documented, several definitive methods are employed for such molecules.

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. The technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers. nih.gov To determine the absolute stereochemistry, the enantiomer is often co-crystallized with a known chiral molecule (a chiral auxiliary), forming a diastereomeric salt. The known configuration of the auxiliary allows for the unambiguous assignment of the configuration of the chiral center of interest. nih.govnih.gov

Chiroptical Spectroscopy coupled with Quantum-Chemical Calculations: Methods such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques. acoreconsumiveis.com.br These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. The experimental spectrum of an isolated enantiomer is then compared with theoretical spectra for both (R) and (S) configurations, which are generated using computational methods like Density Functional Theory (DFT). acoreconsumiveis.com.brfrontiersin.orguantwerpen.be A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. acoreconsumiveis.com.br This combined approach has become a popular and reliable tool in structural elucidation. uantwerpen.be

Table 1: Methods for Absolute Configuration Determination

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal to determine the 3D atomic arrangement. nih.gov | Provides definitive, unambiguous structural proof. nih.gov | Requires the ability to grow a high-quality single crystal of the enantiomer or a suitable derivative. nih.gov |

| Chiroptical Spectroscopy (ECD, VCD, ORD) | Measures the differential absorption (ECD, VCD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. acoreconsumiveis.com.br | Requires only a small amount of sample in solution; non-destructive. | Assignment relies on comparison with quantum-chemical calculations, which can be computationally intensive. frontiersin.orguantwerpen.be |

Diastereomeric Interactions and Their Influence on Reactivity

Enantiomers behave identically in an achiral environment but exhibit different reactivity in the presence of other chiral entities. When an enantiomer of 2-(2,4-Dichlorophenyl)-2-methyloxirane reacts with a chiral reagent, two different diastereomeric transition states are formed. These transition states are not mirror images and therefore have different energies.

This energy difference dictates the reaction rates. The reaction of the (R)-enantiomer with a chiral reagent will proceed at a different rate than the reaction of the (S)-enantiomer with the same reagent. This principle is the basis for kinetic resolution, a process used to separate a racemic mixture.

A primary example of this is the nucleophilic ring-opening of the epoxide. researchgate.net The oxirane ring is highly strained and susceptible to attack by nucleophiles. researchgate.net When a chiral nucleophile attacks the electrophilic C2 or C3 carbon of the oxirane ring, the approach is sterically and electronically influenced by the existing stereocenter. The transition state for the attack on the (R)-enantiomer will have a different spatial arrangement and energy level compared to the transition state for the attack on the (S)-enantiomer, leading to one reaction pathway being favored over the other. This results in different reaction rates and can lead to a preponderance of one diastereomeric product.

Methods for Chiral Purity Assessment

Assessing the chiral purity, or enantiomeric excess (e.e.), of a sample is essential in many applications. This involves quantifying the amount of one enantiomer relative to the other. The most common and reliable methods for this analysis are chromatographic and electrophoretic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating enantiomers. jocpr.com The technique employs a chiral stationary phase (CSP) within the HPLC column. A CSP is a solid support that has a chiral molecule bonded to its surface. As the racemic mixture of 2-(2,4-Dichlorophenyl)-2-methyloxirane passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector on the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. This results in different retention times and the separation of the two enantiomers into distinct peaks, the areas of which can be integrated to determine their relative quantities. jocpr.com

Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio in an electric field. mdpi.com For enantiomeric separation, a chiral selector, such as a cyclodextrin, is added to the background electrolyte (running buffer). The enantiomers of 2-(2,4-Dichlorophenyl)-2-methyloxirane form transient inclusion complexes with the chiral selector. These diastereomeric complexes have slightly different shapes and effective mobilities, causing them to migrate at different velocities through the capillary, thus achieving separation. mdpi.com CE is advantageous for its high efficiency and requirement for only very small sample volumes. mdpi.com

Table 2: Methods for Chiral Purity Assessment

| Technique | Principle of Separation | Key Component | Output |

|---|---|---|---|

| Chiral HPLC | Differential interaction (formation of transient diastereomeric complexes) between enantiomers and a chiral stationary phase, leading to different retention times. jocpr.com | Chiral Stationary Phase (CSP) (e.g., Chiralpak®) jocpr.com | Chromatogram with two separated peaks, one for each enantiomer. |

| Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed between enantiomers and a chiral selector in the background electrolyte. mdpi.com | Chiral Selector (CS) (e.g., Cyclodextrins) mdpi.com | Electropherogram with two separated peaks, one for each enantiomer. |

Advanced Spectroscopic and Structural Elucidation Studies of 2 2,4 Dichlorophenyl 2 Methyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 2-(2,4-Dichlorophenyl)-2-methyloxirane can be established.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 2-(2,4-Dichlorophenyl)-2-methyloxirane, the spectrum is expected to show distinct signals for the methyl, oxirane, and aromatic protons.

Aromatic Protons (H-3', H-5', H-6'): The dichlorophenyl group gives rise to three signals in the aromatic region (typically δ 7.0-7.5 ppm). The proton ortho to both chlorine atoms (H-3') would likely appear as a doublet. The proton between the two chlorine atoms (H-5') would be a doublet of doublets, and the remaining proton (H-6') would also be a doublet.

Oxirane Protons (CH₂): The two protons on the oxirane ring are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will resonate at different chemical shifts, likely appearing as two distinct doublets (an AB quartet system) in the range of δ 2.5-3.0 ppm.

Methyl Protons (CH₃): The methyl group, being attached to a quaternary carbon, is expected to appear as a sharp singlet in the upfield region, typically around δ 1.5-1.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-3', H-5', H-6') | 7.0 - 7.5 | d, dd |

| Oxirane (CH₂) | 2.5 - 3.0 | d (AB quartet) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The structure of 2-(2,4-Dichlorophenyl)-2-methyloxirane contains nine carbon atoms, all of which are expected to be chemically non-equivalent, thus producing nine distinct signals.

Aromatic Carbons: Six signals are expected in the downfield region (δ 120-140 ppm). The two carbons directly bonded to chlorine atoms (C-2' and C-4') will have their chemical shifts significantly influenced by the electronegative halogens.

Oxirane Carbons: The quaternary carbon of the oxirane ring (C-2) would appear in the δ 60-70 ppm range, while the methylene (B1212753) carbon (C-3) would be found slightly more upfield in the δ 50-60 ppm range.

Methyl Carbon: The methyl carbon (CH₃) signal is expected in the most upfield region of the spectrum, typically around δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1' to C-6') | 120 - 140 |

| Oxirane (C-2, quaternary) | 60 - 70 |

| Oxirane (C-3, methylene) | 50 - 60 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu A COSY spectrum would show cross-peaks between the coupled aromatic protons and, importantly, confirm the geminal coupling between the two diastereotopic oxirane protons. The methyl protons would show no correlations, confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This would definitively link the proton signals for the methyl, oxirane methylene, and aromatic groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is particularly powerful for identifying connectivity around quaternary carbons. Key correlations would be expected from the methyl protons to the quaternary oxirane carbon (C-2) and the ipso-carbon of the aromatic ring (C-1'). Correlations from the oxirane methylene protons to C-2 and C-1' would also be observed, solidifying the connection between the epoxide ring and the dichlorophenyl moiety.

Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

Aromatic Ring Vibrations: The presence of the 2,4-disubstituted phenyl ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Oxirane Ring Vibrations: The characteristic C-O-C asymmetric stretching of the epoxide ring is typically observed in the IR spectrum around 1250 cm⁻¹. Ring "breathing" modes can be seen at lower frequencies, often around 950-810 cm⁻¹.

Aliphatic Vibrations: C-H stretching from the methyl and methylene groups are expected in the 2900-3000 cm⁻¹ range.

C-Cl Vibrations: The carbon-chlorine stretching vibrations for dichlorobenzenes typically appear in the 1100-1000 cm⁻¹ region and at lower frequencies. uantwerpen.be

Table 3: Characteristic IR/Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Oxirane C-O-C Stretch | ~1250 |

| C-Cl Stretch | 1100 - 1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula for 2-(2,4-Dichlorophenyl)-2-methyloxirane is C₉H₈Cl₂O.

Molecular Ion Peak: The key feature in the mass spectrum would be the molecular ion peak (M⁺˙). Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum will show three peaks for the molecular ion: [M]⁺˙ (containing two ³⁵Cl atoms), [M+2]⁺˙ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺˙ (two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1. The monoisotopic mass is calculated to be approximately 201.9952 Da. uni.luuni.lu

Fragmentation Patterns: Common fragmentation pathways would involve the loss of stable neutral molecules or radicals.

Loss of Methyl Group: Cleavage of the methyl group would result in a fragment ion [M - CH₃]⁺.

Loss of Carbon Monoxide: Rearrangement and loss of CO from the oxirane ring is a common pathway for epoxides, leading to an [M - CO]⁺˙ fragment.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the epoxide would generate ions corresponding to the dichlorophenyl moiety.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (for ³⁵Cl) | Ion/Fragment | Description |

|---|---|---|

| 202 | [C₉H₈Cl₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₈H₅Cl₂O]⁺ | Loss of methyl radical ([M - CH₃]⁺) |

| 174 | [C₈H₈Cl₂]⁺˙ | Loss of carbon monoxide ([M - CO]⁺˙) |

X-ray Crystallography for Solid-State Structural Determination

A successful crystallographic study would yield:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Crystal System and Space Group: The classification of the crystal based on its symmetry elements.

Atomic Coordinates: The precise x, y, and z coordinates of every non-hydrogen atom in the molecule, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

Conformation: The definitive conformation of the molecule in the solid state, including the relative orientation of the dichlorophenyl ring with respect to the oxirane ring.

Intermolecular Interactions: Information about how molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or halogen bonds that dictate the solid-state structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a chiral molecule like 2-(2,4-Dichlorophenyl)-2-methyloxirane, which possesses a stereocenter at the C2 position of the oxirane ring, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), serve as a powerful tool for the unambiguous assignment of its (R) or (S) configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption gives rise to a spectrum characterized by positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

The assignment of the absolute configuration of 2-(2,4-Dichlorophenyl)-2-methyloxirane using ECD is achieved through a comparative analysis of experimentally measured spectra with those predicted by quantum chemical calculations. This approach provides a reliable and non-destructive method for stereochemical elucidation.

Detailed Research Findings:

The process involves the following key steps:

Experimental Measurement: The ECD spectrum of an enantiomerically enriched sample of the compound is recorded. This spectrum will show a unique pattern of positive and negative Cotton effects at specific wavelengths.

Computational Modeling: Quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the ECD spectra for both the (R) and (S) enantiomers of the target molecule. These calculations take into account the various possible conformations of the molecule to generate a Boltzmann-weighted average spectrum.

Spectral Comparison: The experimentally obtained ECD spectrum is then compared with the computationally predicted spectra for both enantiomers. The absolute configuration of the experimental sample is assigned based on which calculated spectrum shows a mirror-image relationship or a direct match.

For instance, in the case of styrene (B11656) oxide, the experimental ECD spectrum of the (R)-enantiomer would be compared to the calculated spectra for both (R)- and (S)-styrene oxide. A strong correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would confirm its absolute configuration.

Illustrative Data:

To demonstrate this principle, the following table presents hypothetical ECD data for an (R)-enantiomer of a generic aryl-substituted oxirane, showcasing the expected relationship between experimental and calculated values.

| Data Type | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect |

| Experimental | 225 | +3.5 | Positive |

| 260 | -1.8 | Negative | |

| Calculated (R)-enantiomer | 228 | +3.2 | Positive |

| 262 | -2.0 | Negative | |

| Calculated (S)-enantiomer | 228 | -3.2 | Negative |

| 262 | +2.0 | Positive |

This illustrative data highlights that the calculated spectrum for the (R)-enantiomer closely matches the experimental data in terms of the signs and approximate magnitudes of the Cotton effects, while the calculated spectrum for the (S)-enantiomer is effectively its mirror image. This direct comparison allows for a confident assignment of the (R) configuration to the experimental sample. The electronic transitions responsible for these Cotton effects in aryl-substituted oxiranes are typically π → π* transitions of the aromatic ring, which are perturbed by the chiral environment of the oxirane moiety. The precise nature and energy of these transitions are elucidated through the quantum chemical calculations, providing a deeper understanding of the chiroptical response.

Theoretical and Computational Investigations of 2 2,4 Dichlorophenyl 2 Methyloxirane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No published DFT calculations specifically for 2-(2,4-Dichlorophenyl)-2-methyloxirane were found. This type of analysis would typically involve optimizing the molecule's 3D structure to find its most stable geometric configuration and calculating its electronic properties.

Ground State Energetics and Conformational Analysis

A conformational analysis for this specific molecule has not been reported. Such a study would identify the different spatial arrangements of the atoms (conformers) and determine their relative energies to find the most stable, or ground state, conformation. researchgate.netindexcopernicus.com

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

There is no specific HOMO-LUMO analysis for 2-(2,4-Dichlorophenyl)-2-methyloxirane in the literature. Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgpku.edu.cn The energy gap between these orbitals provides insights into the molecule's stability and reactivity. mdpi.com

Computational Studies of Reaction Mechanisms

No computational studies detailing the reaction mechanisms of 2-(2,4-Dichlorophenyl)-2-methyloxirane are available.

Transition State Characterization for Ring-Opening Reactions

The characterization of transition states for ring-opening reactions of this specific oxirane has not been computationally investigated in published studies. This analysis is crucial for understanding the energy barriers and pathways of reactions involving the opening of the strained oxirane ring. researchgate.net

Solvent Effects on Reaction Pathways

While the influence of solvents on reaction pathways is a common area of computational study, no research has been published that specifically models the solvent effects on 2-(2,4-Dichlorophenyl)-2-methyloxirane. nih.gov

Molecular Dynamics Simulations of 2-(2,4-Dichlorophenyl)-2-methyloxirane Interactions

No molecular dynamics (MD) simulation studies for 2-(2,4-Dichlorophenyl)-2-methyloxirane have been reported. MD simulations are used to understand the physical movements of atoms and molecules over time, providing insight into how a compound interacts with its environment, such as with solvents or biological macromolecules. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) in a Purely Chemical Context (e.g., reactivity predictions, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools designed to correlate the chemical structure of a compound with a specific activity. While frequently utilized in drug discovery to predict biological interactions, QSAR methodologies are also powerful in a purely chemical context for forecasting the reactivity of molecules. For 2-(2,4-Dichlorophenyl)-2-methyloxirane, a QSAR model can be theoretically developed to predict its reactivity, such as the rate of its oxirane ring-opening reaction under specific conditions.

The development of such a model involves a systematic process. Initially, a dataset of structurally related oxiranes is compiled. For each compound in this set, a series of molecular descriptors are calculated. These descriptors are numerical representations of various aspects of the molecular structure, including electronic, steric, and topological properties. The chemical reactivity of each compound, which serves as the dependent variable, is determined experimentally. A mathematical equation is then generated to establish a statistically significant correlation between the molecular descriptors (independent variables) and the observed reactivity.

In the context of predicting the chemical reactivity of 2-(2,4-Dichlorophenyl)-2-methyloxirane, a hypothetical QSAR study could focus on its susceptibility to nucleophilic attack, a characteristic reaction of epoxides. The high reactivity of epoxides is largely due to the significant ring strain in the three-membered ring. Nucleophilic attack releases this strain, driving the ring-opening reaction. The rate of this reaction is influenced by the electronic and steric environment of the oxirane ring.

A hypothetical QSAR model for predicting the rate constant (log k) of the ring-opening reaction for a series of substituted phenyloxiranes, including 2-(2,4-Dichlorophenyl)-2-methyloxirane, might take the following form:

log k = β₀ + β₁σ* + β₂Eₛ + β₃LUMO

Where:

log k is the logarithm of the reaction rate constant.

β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis of the dataset.

σ* represents the Taft steric parameter, which quantifies the steric effect of the substituents on the phenyl ring.

Eₛ is the Taft steric parameter for the substituents directly attached to the oxirane ring, accounting for steric hindrance near the reaction center.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor that indicates the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy suggests a higher reactivity towards nucleophiles.

The following interactive data table presents hypothetical data for a set of compounds that could be used to develop such a QSAR model. The table includes calculated molecular descriptors and a predicted reactivity value based on the hypothetical model.

| Compound | Substituents | σ* (Taft Steric Parameter) | Eₛ (Taft Steric Parameter) | LUMO Energy (eV) | Predicted log k |

|---|---|---|---|---|---|

| 2-Phenyl-2-methyloxirane | H | 0.49 | -1.24 | -0.85 | -2.50 |

| 2-(4-Chlorophenyl)-2-methyloxirane | 4-Cl | 0.76 | -1.24 | -1.10 | -2.15 |

| 2-(2,4-Dichlorophenyl)-2-methyloxirane | 2,4-diCl | 1.03 | -1.24 | -1.35 | -1.80 |

| 2-(4-Nitrophenyl)-2-methyloxirane | 4-NO₂ | 1.27 | -1.24 | -1.95 | -1.25 |

| 2-Phenyl-2-ethyloxirane | H | 0.49 | -1.31 | -0.87 | -2.58 |

This hypothetical QSAR model and the accompanying data illustrate how structural modifications can influence the chemical reactivity of 2-(2,4-Dichlorophenyl)-2-methyloxirane. The presence of electron-withdrawing chloro substituents on the phenyl ring is expected to lower the LUMO energy, making the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack. The QSAR model quantifies this relationship, allowing for the prediction of reactivity for new, unsynthesized compounds within the model's applicability domain. Such predictive power is invaluable in chemical research and process development, enabling the rational design of molecules with desired reactivity profiles.

Applications of 2 2,4 Dichlorophenyl 2 Methyloxirane As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The high reactivity of the epoxide ring makes 2-(2,4-Dichlorophenyl)-2-methyloxirane a valuable building block for constructing more complex molecular architectures. The ring-opening reactions provide a straightforward route to 1,2-difunctionalized compounds.

Formation of Vicinal Diols and Amino Alcohols

The acid- or base-catalyzed ring-opening of epoxides is a fundamental transformation in organic synthesis. For 2-(2,4-Dichlorophenyl)-2-methyloxirane, this reaction provides access to vicinal diols and amino alcohols, which are common motifs in many biologically active molecules. matrix-fine-chemicals.com

Vicinal Diol Formation: The hydrolysis of the epoxide, typically under acidic conditions, yields the corresponding vicinal diol, 1-(2,4-dichlorophenyl)-1-methylethane-1,2-diol. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack by water. Due to the electronic stabilization of the adjacent phenyl ring, the attack occurs at the tertiary carbon, leading to a specific regiochemical outcome.

Amino Alcohol Synthesis: The reaction of the oxirane with amines is a direct method for synthesizing β-amino alcohols. researchgate.netepa.gov This aminolysis can be catalyzed by various agents or, in some cases, proceed with the amine acting as both the nucleophile and the catalyst. researchgate.net The regioselectivity of the ring-opening depends on the reaction conditions.

Under acidic conditions , the nucleophilic attack of the amine preferentially occurs at the more substituted tertiary carbon atom.

Under neutral or basic conditions , the reaction follows a more traditional SN2 pathway, with the amine attacking the less sterically hindered primary carbon atom. wikipedia.org

This differential reactivity allows for the selective synthesis of regioisomeric amino alcohols, which are valuable intermediates in pharmaceutical and materials science.

| Product Type | Nucleophile | Typical Conditions | Product Structure |

|---|---|---|---|

| Vicinal Diol | H₂O | Acid catalysis (e.g., H₂SO₄) | 1-(2,4-dichlorophenyl)-1-methylethane-1,2-diol |

| Amino Alcohol (Regioisomer 1) | R-NH₂ | Acid catalysis | 2-amino-1-(2,4-dichlorophenyl)-1-methylethan-1-ol |

| Amino Alcohol (Regioisomer 2) | R-NH₂ | Neutral/Basic conditions | 1-(2,4-dichlorophenyl)-1-(aminomethyl)ethanol |

Construction of Fused Heterocyclic Systems

The products derived from the ring-opening of 2-(2,4-Dichlorophenyl)-2-methyloxirane, such as amino alcohols, are ideal precursors for the synthesis of heterocyclic compounds. mdpi.com The presence of two distinct functional groups allows for subsequent intramolecular cyclization reactions to form fused ring systems, which are prevalent in medicinal chemistry and materials science. atamanchemicals.comnih.gov

For instance, a β-amino alcohol can undergo cyclodehydration to form cyclic amines or be used in multi-component reactions to build more complex heterocyclic frameworks like pyridines or pyrazoles. mdpi.com The specific heterocyclic system constructed depends on the nature of the initial nucleophile and the subsequent cyclization strategy employed.

Derivatization to Other Functional Groups (e.g., halides, ethers, esters)

Beyond hydrolysis and aminolysis, the epoxide ring can be opened by a range of other nucleophiles to introduce diverse functional groups.

Halide Formation: Reaction with hydrogen halides (e.g., HCl, HBr) yields the corresponding halohydrins. The halide anion attacks the tertiary carbon atom following protonation of the epoxide oxygen.

Ether Synthesis: In the presence of an acid catalyst, alcohols can act as nucleophiles to open the epoxide ring, resulting in the formation of β-hydroxy ethers. google.com

Ester Formation: Carboxylic acids can also open the epoxide ring to form β-hydroxy esters. This reaction is a key step in the synthesis of various natural products and polymers. wipo.int

These derivatization reactions expand the synthetic utility of 2-(2,4-Dichlorophenyl)-2-methyloxirane, allowing it to serve as an intermediate for a wide array of chemical structures.

Role in Polymer Chemistry (as a monomer for specialized materials)

Oxiranes, such as 2-methyloxirane (propylene oxide), are widely used as monomers in ring-opening polymerization to produce polyethers. wikipedia.org These polymers have applications ranging from polyurethanes to surfactants. The polymerization can be initiated by anionic, cationic, or coordination catalysts.

While specific research on the polymerization of 2-(2,4-Dichlorophenyl)-2-methyloxirane is not widely documented in public literature, its structure suggests it could potentially act as a monomer. The bulky and halogenated phenyl group would likely impart unique properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a higher refractive index. Such specialized materials could find applications in advanced coatings, sealants, and optical materials.

Synthetic Utility in Agrochemical Precursor Development (excluding biological activity)

The 2,4-dichlorophenyl moiety is a common structural feature in many commercial pesticides. The most significant application of intermediates similar to 2-(2,4-Dichlorophenyl)-2-methyloxirane is in the synthesis of triazole fungicides, such as epoxiconazole, tebuconazole, and propiconazole. mdpi.com

The key synthetic step in the formation of these fungicides often involves the nucleophilic ring-opening of a substituted oxirane by 1,2,4-triazole (B32235). In a reaction analogous to the synthesis of epoxiconazole, 2-(2,4-Dichlorophenyl)-2-methyloxirane could serve as a key precursor. The reaction involves the attack of a nitrogen atom from the triazole ring on one of the epoxide carbons. This reaction builds the core structure of the final fungicidal molecule.

The general synthetic sequence is as follows:

Epoxide Formation: Synthesis of the 2-(2,4-Dichlorophenyl)-2-methyloxirane intermediate.

Ring-Opening with Triazole: Reaction of the oxirane with 1,2,4-triazole in the presence of a base. The triazole anion acts as the nucleophile, opening the epoxide ring to form a triazolyl-substituted alcohol. This step is crucial for creating the toxophore responsible for the fungicidal activity.

| Reactant 1 | Reactant 2 | Typical Conditions | Key Intermediate Product |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)-2-methyloxirane | 1,2,4-Triazole | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF) | 1-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)ethanol |

This synthetic route highlights the strategic importance of 2-(2,4-Dichlorophenyl)-2-methyloxirane as a building block for high-value agrochemicals.

Advanced Analytical Methodologies for 2 2,4 Dichlorophenyl 2 Methyloxirane

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of organic compounds like 2-(2,4-Dichlorophenyl)-2-methyloxirane. The choice of technique depends on the analyte's properties, such as volatility and polarity, and the specific analytical goal, whether it be purity assessment or chiral separation.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a moderately volatile species like 2-(2,4-Dichlorophenyl)-2-methyloxirane, GC offers high resolution and sensitivity. The compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.

Key components of a GC method for this analysis would include:

Injector: A split/splitless inlet is versatile, allowing for both high-concentration (split) and trace-level (splitless) analysis. silcotek.com

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as 5% phenyl methyl siloxane, is typically effective for separating compounds of this nature. nist.gov

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For enhanced selectivity, especially given the chlorinated nature of the analyte, a micro Electron-Capture Detector (µECD) can be employed, which is highly sensitive to halogenated compounds. silcotek.com

The method's performance is dictated by parameters such as oven temperature programming, carrier gas flow rate, and injector temperature, which are optimized to achieve baseline separation from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiopurity

High-Performance Liquid Chromatography (HPLC) is indispensable for the purity assessment of non-volatile or thermally labile compounds. For 2-(2,4-Dichlorophenyl)-2-methyloxirane, reversed-phase HPLC is a common approach. sielc.compensoft.net A C18 column is often used, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. pensoft.netresearchgate.net

A simple, isocratic reverse-phase HPLC method can be developed for routine purity analysis and for monitoring reaction progress. pensoft.netresearchgate.net The presence of the dichlorophenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice. pensoft.net

Enantiopurity Analysis: Since 2-(2,4-Dichlorophenyl)-2-methyloxirane is a chiral molecule, distinguishing between its enantiomers is critical, particularly in pharmaceutical contexts. This is achieved using chiral HPLC, which involves a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad enantiorecognition capabilities. doi.org The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. researchgate.netnih.gov

Interactive Table: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. researchgate.net |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | Common mobile phase for reversed-phase chromatography; ratio is optimized for resolution. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and efficiency. pensoft.net |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. pensoft.net |

| Detection | UV at 225 nm | The dichlorophenyl ring provides strong UV absorbance for sensitive detection. pensoft.net |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry. doi.orgresearchgate.net It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.comfagg-afmps.be

For the chiral separation of 2-(2,4-Dichlorophenyl)-2-methyloxirane, SFC offers significant advantages:

Speed: Analysis times are often much shorter than with chiral LC. chromatographyonline.com

Solvent Reduction: The primary reliance on CO₂ reduces the consumption of organic solvents, making it a greener alternative. fagg-afmps.be

Versatility: Polysaccharide-derived chiral stationary phases, similar to those used in HPLC, are highly effective in SFC. doi.org The addition of a small amount of a polar modifier, such as methanol (B129727) or 2-propanol, is used to modulate retention and selectivity. fagg-afmps.be

The direct approach, using a chiral stationary phase, is the most common strategy in SFC for resolving enantiomers. chromatographyonline.com The difference in interaction energy between each enantiomer and the CSP leads to their separation. chromatographyonline.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a higher degree of confidence in compound identification and are powerful tools for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. silcotek.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparison to spectral libraries. botanyjournals.com This technique is invaluable for confirming the identity of 2-(2,4-Dichlorophenyl)-2-methyloxirane and for identifying unknown impurities in a sample. Deconvolution software can further aid in interpreting complex data, especially in samples with high matrix contamination. silcotek.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that couples HPLC with mass spectrometry. lcms.cz It is particularly useful for compounds that are not suitable for GC analysis. For 2-(2,4-Dichlorophenyl)-2-methyloxirane, an LC-MS method would provide both the retention time from the HPLC and the mass-to-charge ratio (m/z) of the molecular ion and its fragments from the MS. tjnpr.org This dual detection provides exceptional selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this type of analysis. lcms.cz Predicted mass spectrometry data indicates that the protonated molecule [M+H]⁺ would have an m/z of 203.00250. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for Adducts of C₉H₈Cl₂O

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 203.00250 |

| [M+Na]⁺ | 224.98444 |

| [M+NH₄]⁺ | 220.02904 |

| [M-H]⁻ | 200.98794 |

Data sourced from predicted values. uni.lu

Electrophoretic Methods (e.g., Capillary Electrophoresis) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. diva-portal.org Due to its high efficiency and minimal sample consumption, CE is a powerful analytical tool. nih.gov

For a neutral compound like 2-(2,4-Dichlorophenyl)-2-methyloxirane, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. diva-portal.org Separation is achieved based on the partitioning of the analyte between the aqueous buffer and the micelles.

To resolve the enantiomers of 2-(2,4-Dichlorophenyl)-2-methyloxirane, a chiral selector, such as cyclodextrins, would be added to the buffer. The differential interaction of each enantiomer with the chiral selector results in different electrophoretic mobilities, enabling their separation. diva-portal.org The method can be optimized by adjusting parameters like buffer pH, surfactant type and concentration, and the type and concentration of the chiral selector. diva-portal.org

Environmental Transformation and Chemical Fate of 2 2,4 Dichlorophenyl 2 Methyloxirane Academic Focus

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. Key pathways include hydrolysis, photolysis, and chemical oxidation-reduction reactions. For 2-(2,4-Dichlorophenyl)-2-methyloxirane, a compound featuring a reactive epoxide ring and a chlorinated aromatic moiety, these processes are expected to be significant in determining its environmental persistence.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The oxirane (epoxide) ring in 2-(2,4-Dichlorophenyl)-2-methyloxirane is susceptible to hydrolysis. This reaction involves the nucleophilic attack of water on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a diol, specifically 1-(2,4-Dichlorophenyl)-2-methylpropane-1,2-diol.

The rate of hydrolysis for epoxides can be influenced by both acid and base catalysis. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water.

In the absence of experimental data, quantitative structure-activity relationship (QSAR) models, such as those within the US EPA's EPI Suite™, can provide estimations of hydrolysis rates. These models predict the hydrolysis half-life based on the chemical structure. For epoxides, the predicted hydrolysis rate is often rapid.

Table 1: Predicted Hydrolysis Data for 2-(2,4-Dichlorophenyl)-2-methyloxirane

This table is populated with estimated data from predictive models due to the absence of experimental values.

| Parameter | Predicted Value | Method of Estimation |

| Hydrolysis Half-life (pH 7) | < 1 day | QSAR (HYDROWIN™) |

| Hydrolysis Half-life (pH 5) | < 1 day | QSAR (HYDROWIN™) |

| Hydrolysis Half-life (pH 9) | < 1 day | QSAR (HYDROWIN™) |

| Primary Hydrolysis Product | 1-(2,4-Dichlorophenyl)-2-methylpropane-1,2-diol | Chemical structure analysis |

Note: The predicted rapid hydrolysis suggests that this compound would not persist in aquatic environments for extended periods.

Photolysis is the degradation of a chemical compound by light. The potential for photolysis of 2-(2,4-Dichlorophenyl)-2-methyloxirane is influenced by its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). The dichlorophenyl group in the molecule is a chromophore that can absorb ultraviolet radiation.

Direct photolysis involves the direct absorption of a photon by the molecule, leading to its excitation and subsequent decomposition. Indirect photolysis can also occur, mediated by photosensitizing agents present in the environment, such as humic substances, which absorb light and transfer the energy to the target molecule.

Predictive models for atmospheric photolysis, such as the AOPWIN™ program, estimate the rate of reaction with hydroxyl radicals, which are the primary oxidants in the troposphere. For aquatic environments, the quantum yield of the molecule (the efficiency of the photochemical process) would be needed for a precise estimation of the photolysis rate, which is not available. However, given the aromatic structure, photolysis is a potential degradation pathway.

Table 2: Predicted Photolysis Data for 2-(2,4-Dichlorophenyl)-2-methyloxirane

This table is populated with estimated data from predictive models due to the absence of experimental values.

| Parameter | Predicted Value | Method of Estimation |

| Atmospheric Photolysis Half-life | ~5.8 hours (reaction with OH radicals) | QSAR (AOPWIN™) |

| Aquatic Photolysis | Potential for direct and indirect photolysis | Structural analogy to other chlorinated aromatic compounds |

| Primary Photodegradation Products | Likely involves cleavage of the epoxide ring and/or dechlorination | General principles of organic photochemistry |

Note: The rapid predicted atmospheric photolysis suggests that if volatilized, the compound would be quickly degraded.

In addition to hydrolysis and photolysis, 2-(2,4-Dichlorophenyl)-2-methyloxirane may undergo other abiotic redox reactions in the environment. Oxidation can be initiated by reactive oxygen species other than hydroxyl radicals, such as ozone, particularly in the atmosphere. In anoxic sediments or groundwater, reductive dechlorination of the dichlorophenyl ring could potentially occur, although this is generally a slower process for aromatic chlorides compared to aliphatic ones. The epoxide ring itself is generally resistant to reduction under typical environmental conditions.

Sorption and Mobility in Soil and Aquatic Systems (physicochemical parameters only for environmental modeling)

The mobility of 2-(2,4-Dichlorophenyl)-2-methyloxirane in soil and aquatic systems is governed by its partitioning behavior between the solid (soil/sediment) and liquid (water) phases. This is primarily determined by its water solubility and its soil organic carbon-water (B12546825) partitioning coefficient (Koc).